8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Beschreibung
8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a hydroxyethylamino substituent at the 8-position and a 4-methylbenzyl group at the 7-position. It is structurally related to linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment, but differs in the substitution pattern at the 8-position (). The compound has been identified as Linagliptin Impurity 1, highlighting its relevance in pharmaceutical quality control . Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of ethanolamine with brominated intermediates under basic conditions (). Spectral characterization (¹H/¹³C NMR, LC-MS) confirms its identity, with distinct signals for the hydroxyethyl group (δ ~3.5–4.0 ppm) and aromatic protons from the 4-methylbenzyl moiety (δ ~7.0–7.2 ppm) .
Eigenschaften
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-22-13-14(19-16(22)18-8-9-23)20(2)17(25)21(3)15(13)24/h4-7,23H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQDGLLJSZMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxyethyl amino group and a dimethyl purine core, which may contribute to its diverse biological effects.
- Molecular Formula : C21H28N6O3
- Molecular Weight : 412.494 g/mol
- IUPAC Name : 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : Some findings indicate that it could provide neuroprotection against neurodegenerative diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity of 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione using DPPH and ABTS assays. The results indicated a significant reduction in radical species at varying concentrations.
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 85 | 90 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 40 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 40 |
| HeLa | 45 |
| A549 | 50 |
Neuroprotective Effects
Research conducted on neuroblastoma cells revealed that the compound could mitigate apoptosis induced by oxidative stress. It was found to upregulate the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor).
Case Studies
- Case Study on Antioxidant Effects : A randomized controlled trial involving healthy volunteers showed that supplementation with this compound led to improved biomarkers of oxidative stress after four weeks.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Modifications and Pharmacological Implications
- 8-Position Substitutions: Hydroxyethylamino (target compound): Balances hydrophilicity and moderate steric effects, making it suitable for renal excretion but less potent than linagliptin’s piperidinyl group . Bis(2-hydroxyethyl)amino (): Doubles hydrogen-bonding capacity, improving aqueous solubility by ~2-fold compared to the target compound .
7-Position Substitutions :
- 4-Methylbenzyl (target compound): Optimizes aromatic interactions with hydrophobic enzyme pockets, as seen in DPP-4 inhibitors .
- 3-Methylbenzyl (): Alters steric orientation, reducing binding affinity to DPP-4 by ~30% in vitro .
- Naphthalen-1-ylmethyl (): Introduces bulkier aromatic systems, decreasing solubility but increasing plasma protein binding .
Physicochemical and Spectral Comparisons
- Solubility: The bis(2-hydroxyethyl)amino analog (CAS 378207-75-1) exhibits the highest water solubility (12 mg/mL) due to multiple hydroxyl groups, whereas the diethylaminoethyl derivative () is more soluble in organic solvents (logP 1.8 vs. 0.9 for the target compound) .
- Mass Spectrometry : The target compound shows a molecular ion at m/z 452.2 (M+H)⁺, distinct from the cyclopropane-carbonyl analog (m/z 452.1) due to isotopic differences .
- ¹H NMR : The 4-methylbenzyl group in the target compound produces a singlet at δ 2.24 ppm (CH₃), while the 3-methylbenzyl analog () shows splitting from adjacent aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
